

# Mastl Inhibitors in Cancer Research: A Technical Guide

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Compound of Interest		
Compound Name:	Mastl-IN-1	
Cat. No.:	B12380495	Get Quote

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is noted in various cancers, including breast, head and neck, thyroid, and colorectal cancers, and is often correlated with poor patient prognosis.[3][4][5] MASTL plays a crucial role in regulating mitotic progression, and its inhibition can selectively induce cell death in cancer cells while having minimal effects on normal cells.[3][5] This guide provides a detailed overview of the application of MASTL inhibitors in cancer research, with a focus on the compound MKI-1, a novel and potent inhibitor.

## **Mechanism of Action**

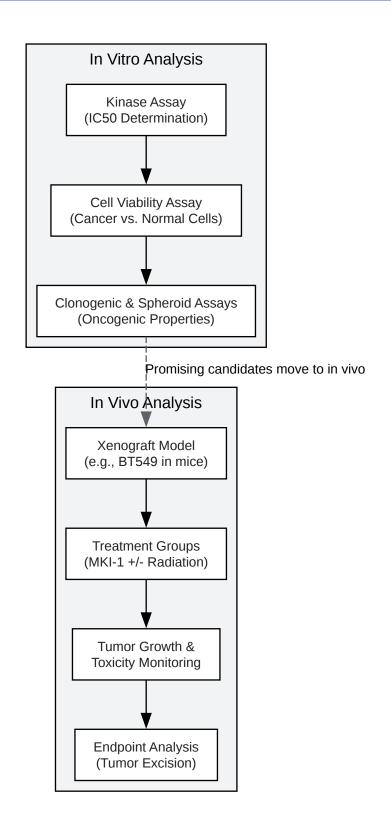
MASTL's primary function is the inactivation of the protein phosphatase 2A (PP2A) complex, a critical tumor suppressor.[1][2] It achieves this by phosphorylating  $\alpha$ -endosulfine (ENSA) or cAMP-regulated phosphoprotein 19 (ARPP19).[4][6] Phosphorylated ENSA/ARPP19 then binds to and inhibits the PP2A-B55 holoenzyme.[6] This inhibition is essential for maintaining high levels of cyclin B1-CDK1 activity, which is necessary for mitotic entry and progression.[4]

The inhibitor MKI-1 reverses this process. By inhibiting MASTL, MKI-1 leads to the reactivation of PP2A.[3][4] Activated PP2A then dephosphorylates numerous oncogenic proteins, a key one being c-Myc at the serine-62 residue.[3] This dephosphorylation marks c-Myc for proteasomal degradation, leading to a reduction in its protein levels and subsequent antitumor effects.[3]

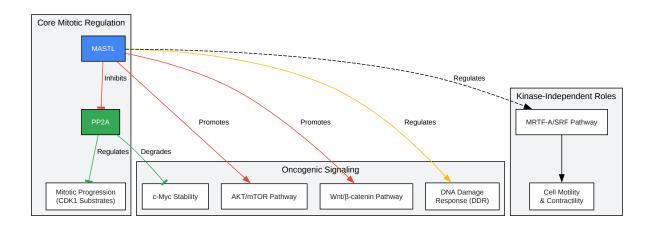












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